tert-Butyl imidazolidine-1-carboxylate
Overview
Description
“tert-Butyl imidazolidine-1-carboxylate” is a chemical compound with the CAS Number: 916891-97-9 . Its molecular formula is C8H16N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C8H16N2O2 . The exact mass is 172.12100 .Scientific Research Applications
Chiral Auxiliary and Building Block in Peptide Synthesis
tert-Butyl imidazolidine-1-carboxylate has been used as a chiral auxiliary and a building block in dipeptide synthesis. It facilitated the preparation of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid, and was instrumental in the synthesis of dipeptides with high selectivity and enantiomeric ratios. This application underscores its significance in the synthesis of complex organic compounds and peptides (Studer, Hintermann, & Seebach, 1995).
Metal Ion Removal in Aqueous Solutions
A class of imidazolium salts with this compound derivatives was synthesized for metal chelation. These task-specific ionic liquids showed efficacy in removing metal ions like Cu(II), Ni(II), and Co(II) from aqueous solutions, demonstrating their potential in environmental and waste management applications (Harjani, Friščić, MacGillivray, & Singer, 2008).
CO2 Capture
This compound has been part of studies focusing on CO2 capture. A room temperature ionic liquid incorporating this compound demonstrated the ability to reversibly sequester CO2 as a carbamate salt. This application is particularly relevant in the context of environmental chemistry and efforts to mitigate greenhouse gas emissions (Bates, Mayton, Ntai, & Davis, 2002).
Group Transfer Polymerization
The compound has been utilized in the field of polymer chemistry. Specifically, it was employed as a catalyst in the group transfer polymerization of (meth)acrylic monomers, demonstrating its utility in the synthesis of polymers and copolymers (Raynaud, Gnanou, & Taton, 2009).
Dynamic Kinetic Resolution
This compound has been used in dynamic kinetic resolution processes. It served as a chiral auxiliary in the stereoselective alkylation of α-bromo amides, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, vital in the production of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Safety and Hazards
“tert-Butyl imidazolidine-1-carboxylate” has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl imidazolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROHOOQSDVUQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726282 | |
Record name | tert-Butyl imidazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916891-97-9 | |
Record name | tert-Butyl imidazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl imidazolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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